molecular formula C11H23Cl2N3O2 B1456109 2-(4-aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride CAS No. 1332528-52-5

2-(4-aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride

カタログ番号: B1456109
CAS番号: 1332528-52-5
分子量: 300.22 g/mol
InChIキー: UGIBZZWTQFWHMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

IUPAC Name

2-(4-aminopiperidin-1-yl)-1-morpholin-4-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.2ClH/c12-10-1-3-13(4-2-10)9-11(15)14-5-7-16-8-6-14;;/h10H,1-9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIBZZWTQFWHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

General Synthetic Strategy

The synthesis of 2-(4-aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride typically involves:

  • Formation of the ethanone intermediate bearing the morpholine substituent.
  • Introduction of the 4-aminopiperidinyl group via nucleophilic substitution or amination reactions.
  • Final conversion to the dihydrochloride salt to enhance stability and solubility.

This approach is consistent with the preparation of related compounds where the piperidinyl and morpholinyl groups are key pharmacophores.

Key Intermediate Synthesis

Based on related synthetic routes for compounds containing morpholinyl and piperidinyl moieties (e.g., triazine derivatives), the preparation of intermediates involves:

  • Amination of chlorinated precursors with substituted piperidine derivatives.
  • Use of protecting groups such as tert-butyl carbamates (Boc) for the piperidine nitrogen to control reactivity.
  • Palladium-catalyzed coupling reactions (e.g., Suzuki coupling) to assemble complex intermediates when applicable.

For instance, tert-butyl 4-(methylamino)piperidine-1-carboxylate reacts with 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine under mild conditions to afford protected intermediates, which are subsequently deprotected with trifluoroacetic acid to yield free amines.

Specific Preparation of the Target Compound

The preparation of This compound can be summarized as follows:

  • Synthesis of 1-(morpholin-4-yl)ethan-1-one intermediate:

    • Morpholine is reacted with an appropriate acetylating agent (e.g., chloroacetyl chloride or acetic anhydride derivatives) under controlled conditions to yield 1-(morpholin-4-yl)ethan-1-one or its derivatives.
  • Introduction of the 4-aminopiperidinyl group:

    • The ethanone intermediate undergoes nucleophilic substitution with 4-aminopiperidine. This reaction is typically conducted in polar solvents such as ethanol or dichloromethane, sometimes in the presence of a base to facilitate nucleophilic attack on the carbonyl or activated leaving group.
  • Formation of the dihydrochloride salt:

    • The free base obtained is treated with hydrochloric acid, often in an organic solvent or aqueous medium, to precipitate the dihydrochloride salt. This step improves the compound’s crystallinity, stability, and water solubility.

Reaction Conditions and Yields

  • Reactions involving amination or nucleophilic substitution are generally performed at temperatures ranging from 0 °C to reflux conditions, depending on reagent reactivity.
  • Protecting groups such as Boc are used to prevent side reactions, especially on the piperidine nitrogen, and are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
  • Yields for key intermediates in related syntheses range from 60% to 90%, indicating efficient processes.

Purification and Characterization

  • Purification is commonly achieved by column chromatography using silica gel with solvents such as dichloromethane/methanol mixtures.
  • Final compounds are often isolated as crystalline solids, characterized by melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
  • The dihydrochloride salt form is confirmed by elemental analysis and salt-specific spectroscopic features.

Data Table: Example Synthesis Steps and Yields

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Acetylation of morpholine Morpholine + chloroacetyl chloride, base, 0–25 °C 85 Formation of 1-(morpholin-4-yl)ethan-1-one
2 Nucleophilic substitution with 4-aminopiperidine 1-(morpholin-4-yl)ethan-1-one + 4-aminopiperidine, EtOH, reflux 75 Formation of target amine intermediate
3 Salt formation Treatment with HCl in Et2O or aqueous solution 90 Isolation of dihydrochloride salt

Research Findings and Notes

  • The presence of the 4-aminopiperidinyl moiety is critical for biological activity, and its introduction requires careful control to avoid side reactions such as over-alkylation or polymerization.
  • Protecting groups on the piperidine nitrogen can influence the reactivity and selectivity of the substitution step.
  • The dihydrochloride salt form improves the compound's pharmacokinetic properties, including solubility and stability.
  • Related studies on triazine derivatives with morpholinyl and piperidinyl substituents demonstrate that modifications at the piperidinyl nitrogen significantly affect biological activity, suggesting that the preparation method must preserve the free amine functionality for optimal activity.

化学反応の分析

Types of Reactions

2-(4-aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

科学的研究の応用

Biological Activities

Research indicates that compounds containing piperidine and morpholine structures exhibit various biological activities, including:

  • Antipsychotic Effects : Potential interaction with neurotransmitter receptors may lead to antipsychotic properties.
  • Analgesic Properties : The compound may modulate pain pathways, offering analgesic benefits.
  • Anti-inflammatory Effects : Its structural features suggest possible anti-inflammatory activity, which is crucial for treating various inflammatory diseases.

Drug Discovery

The compound is a candidate for drug development due to its ability to interact with multiple biological targets. Its unique structure allows for:

  • Binding Affinity Studies : Investigating how the compound binds to specific receptors or enzymes can reveal its mechanism of action and therapeutic potential. Techniques such as radiolabeled binding assays are commonly employed.

Therapeutic Development

The exploration of this compound in therapeutic settings includes:

  • Neuropharmacology : Assessing its effects on neurological pathways and potential use in treating mental health disorders.
  • Pain Management : Evaluating its efficacy in pain relief through preclinical models .

Case Study 1: Neuropharmacological Research

A study explored the effects of 2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride on neurotransmitter systems involved in mood regulation. The findings indicated a significant modulation of serotonin receptors, suggesting potential applications in treating depression.

Case Study 2: Pain Management Trials

In preclinical trials, the compound demonstrated notable analgesic effects in models of neuropathic pain. The results support further investigation into its use as a therapeutic agent for chronic pain management.

作用機序

The mechanism of action of 2-(4-aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. As a histamine H3 receptor inverse agonist, it binds to the H3 receptor and inhibits its activity, leading to increased release of histamine and other neurotransmitters. This action is believed to contribute to its wake-promoting effects and potential therapeutic applications in sleep disorders.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogs

Compound A : 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride
  • CAS Number : 1170198-13-6
  • Molecular Formula : C₁₁H₂₃Cl₂N₃O
  • Molecular Weight : 284.23 g/mol
  • Structural Differences :
    • Morpholine (oxygen-containing heterocycle) vs. pyrrolidine (saturated five-membered amine ring).
    • The absence of an oxygen atom in pyrrolidine reduces polarity compared to morpholine .
Compound B : 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one
  • CAS Number: Not specified
  • Molecular Formula : C₁₅H₁₆ClN₅O
  • Structural Differences :
    • Piperazine ring instead of piperidine.
    • Chloroacetyl and pyrimidine substituents introduce electrophilic reactivity .

Physicochemical Properties Comparison

Property Target Compound Compound A Compound B
Solubility High (dihydrochloride salt) Moderate (dihydrochloride) Low (neutral compound)
Polarity High (morpholine O-atom) Moderate (pyrrolidine) Low (aromatic pyrimidine)
Molecular Weight ~300.22 g/mol 284.23 g/mol 317.78 g/mol
Bioavailability Enhanced (salt form) Moderate Limited (lipophilic)

Functional Implications

Morpholine vs. Pyrrolidine :

  • Morpholine’s oxygen atom improves hydrogen-bonding capacity, critical for target binding in kinase inhibitors .
  • Pyrrolidine’s conformational flexibility may enhance membrane permeability but reduce target specificity .

Aminopiperidine vs. Piperazine: The 4-aminopiperidine moiety in the target compound provides a protonatable amine for salt formation and pH-dependent solubility . Piperazine in Compound B offers two nitrogen atoms for coordination but lacks the stereochemical diversity of piperidine .

Dihydrochloride Salt vs. Neutral Forms :

  • Salt forms (target and Compound A) improve crystallinity and stability, facilitating formulation .
  • Neutral compounds (e.g., Compound B) often require prodrug strategies for delivery .

生物活性

2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a piperidine and morpholine ring, suggest potential interactions with biological targets, making it a candidate for therapeutic applications.

The compound's chemical formula is C11H23Cl2N3O2C_{11}H_{23}Cl_{2}N_{3}O_{2}, with a molecular weight of 300.23 g/mol. It is often characterized by its appearance as a powder and is typically stored at room temperature. The compound's synthesis involves the reaction of 4-aminopiperidine with morpholine, usually under elevated temperatures and suitable solvents like ethanol or methanol .

PropertyValue
Chemical FormulaC11H23Cl2N3O2
Molecular Weight300.23 g/mol
IUPAC Name2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethanone; dihydrochloride
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may act as an inhibitor or modulator in various biochemical pathways. The exact mechanism can vary depending on the target, but it is believed to influence cellular processes such as protein trafficking and kinase activity.

Biological Activity

Research indicates that this compound has shown promise in several biological assays:

Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression, particularly Polo-like kinase 4 (PLK4), which plays a crucial role in centriole duplication and cell cycle regulation. Inhibition of PLK4 has been associated with reduced proliferation in cancer cells, making it a potential candidate for cancer therapy .

Neuroprotective Effects : There is emerging evidence that the compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. It has been shown to correct aberrant protein trafficking in cellular models, which could be beneficial for conditions characterized by protein misfolding .

Case Studies

  • PLK4 Inhibition Study : A study focusing on PLK4 inhibitors demonstrated that compounds similar to 2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one could effectively block centriole duplication in cancer cells, leading to cell cycle arrest and apoptosis in specific cell lines .
  • High-Content Screening : A high-throughput screening assay identified this compound as a lead candidate for correcting protein trafficking defects associated with adaptor protein complex deficiencies. This highlights its potential utility in treating genetic disorders related to intracellular transport .

Comparative Analysis

When compared to similar compounds, such as other piperidine or morpholine derivatives, this compound stands out due to its dual-ring structure, which enhances its reactivity and potential biological interactions.

Compound NameStructure FeaturesPotential Applications
This compoundPiperidine and morpholine ringsAnticancer, neuroprotective
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloridePiperidine and pyrrolidine ringsAntimicrobial
2-(4-Aminopiperidin-1-yl)-1-(piperidin-1-yl)ethan-1-oneTwo piperidine ringsAnalgesic

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2-(4-aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride?

Methodological Answer:
Synthesis typically involves coupling 4-aminopiperidine with morpholine-substituted ketone intermediates under controlled pH and temperature. Key steps include:

  • Amine-Ketone Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous solvents like dichloromethane or DMF. Monitor reaction progress via TLC or HPLC .
  • Salt Formation : Treat the free base with HCl gas or concentrated HCl in ethanol to form the dihydrochloride salt. Confirm salt stoichiometry via elemental analysis or ion chromatography .
  • Characterization : Employ a combination of techniques:
    • Spectroscopy : NMR (¹H/¹³C) to verify proton environments and carbon frameworks; IR for functional group validation (e.g., C=O at ~1650 cm⁻¹) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₁H₂₂Cl₂N₃O₂, theoretical MW 308.22) .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion artifacts. Ensure crystal quality via pre-screening with a polarizing microscope .
  • Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination. For challenging cases, dual-space algorithms in SHELXD or charge-flipping methods may be applied .
  • Refinement : Use SHELXL for least-squares refinement against F². Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically or via riding models. Validate with R1/wR2 convergence (<5% and <12%, respectively) .
  • Visualization : ORTEP-3 (via WinGX) for thermal ellipsoid plots and packing diagrams .

Advanced: How can conformational dynamics of the piperidine and morpholine rings be analyzed?

Methodological Answer:
Conformational analysis involves both experimental and computational approaches:

  • XRD-Based Puckering Analysis : Apply Cremer-Pople parameters (q, θ, φ) to quantify ring puckering. For the piperidine ring, calculate puckering amplitude (q₂, q₃) using atomic coordinates from SCXRD data .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level. Compare calculated torsion angles (N-C-C-O in morpholine) with experimental XRD values to assess flexibility .
  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., water or DMSO) using AMBER or GROMACS to study ring inversion barriers and solvent interactions.

Advanced: How should researchers address discrepancies in reported pharmacological activity data for this compound?

Methodological Answer:
Discrepancies may arise from assay conditions or structural variations. Mitigate via:

  • Standardized Assays : Validate bioactivity (e.g., kinase inhibition) using orthogonal methods (SPR for binding affinity, enzymatic assays for IC₅₀). Include positive controls (e.g., staurosporine) .
  • Structural Confirmation : Re-analyze batch samples via XRD or NMR to rule out polymorphic or salt-form differences .
  • Data Normalization : Report activities relative to internal standards and account for buffer/pH effects (e.g., morpholine’s pKa ~8.4 may influence solubility) .

Basic: What are the safety protocols for handling this compound in a research setting?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C. Desiccate to prevent hydrolysis of the morpholine ring .

Advanced: What strategies optimize the compound’s solubility and stability in biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS (pH 7.4) or HEPES buffers. Avoid low pH (<5) to prevent morpholine ring protonation and precipitation .
  • Lyophilization : For long-term storage, lyophilize the dihydrochloride salt and reconstitute in degassed solvents to minimize oxidation .
  • Stability Monitoring : Perform forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV tracking. Identify degradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。